molecular formula C18H23N3O4S B2544919 (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate CAS No. 885186-14-1

(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate

Cat. No.: B2544919
CAS No.: 885186-14-1
M. Wt: 377.46
InChI Key: FVCRZUKSGKLSSE-GHRIWEEISA-N
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Description

(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a synthetic building block of high interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmaceutically privileged motifs: a piperazine ring and an electron-deficient vinyl sulfone group. The piperazine scaffold is a well-known heterocycle extensively utilized in pharmacology due to its favorable physicochemical properties and wide spectrum of therapeutic activities, including antiviral, antibacterial, and anticancer effects . The crystal structures of related piperazine derivatives often show the ring in a chair conformation, which can influence binding to biological targets . The vinyl sulfone functional group acts as a Michael acceptor, making the compound a potential electrophile for covalent bond formation with nucleophilic residues (e.g., cysteine) in enzyme active sites. This mechanism is leveraged in the design of irreversible inhibitors and activity-based probes . Furthermore, sulfonyl fluoride derivatives are increasingly used in SuFEx (Sulfur Fluoride Exchange) click chemistry, highlighting the reactivity and utility of this chemical class in synthetic and chemical biology applications . This combination of features makes this compound a versatile intermediate for developing novel therapeutic agents, enzyme inhibitors, and chemical probes. FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-4-25-18(22)21-9-7-20(8-10-21)13-17(12-19)26(23,24)16-6-5-14(2)15(3)11-16/h5-6,11,13H,4,7-10H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRZUKSGKLSSE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a sulfonyl group and a cyano-vinyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and functional moieties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study:
In a study evaluating a related compound, it was found that the IC50 values against various cancer cell lines were in the range of 1.61 to 1.98 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µg/mL)
Compound AHT291.61
Compound BJurkat1.98

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar sulfonyl-containing piperazine derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar activity.

Mechanism:
The antimicrobial action is often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Modifications to the piperazine ring and sulfonyl group have been shown to enhance potency and selectivity towards specific biological targets.

Key Findings:

  • Substituent Effects: The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
  • Piperazine Modifications: Variations in the piperazine substituents can significantly alter pharmacokinetic properties and receptor affinity.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological implications is crucial. Preliminary studies suggest that compounds in this class exhibit low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . However, long-term toxicity studies are necessary to establish safety profiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs from the literature:

Compound Name (Reference) Key Substituents/Functional Groups Notable Structural Features
Target Compound 3,4-Dimethylphenylsulfonyl, cyano-vinyl (E-configuration), ethyl carboxylate Combines sulfonyl, cyano, and conjugated vinyl groups; high lipophilicity due to dimethylphenyl
Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]piperazine-1-carboxylate 3-Acetamido-4-ethoxyphenylsulfonyl, ethyl carboxylate Polar acetamido and ethoxy groups enhance solubility; lacks conjugated vinyl system
Ethyl 4-{2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl}piperazine-1-carboxylate 3,4-Dimethylphenyl oxadiazole, sulfanyl acetyl Oxadiazole ring introduces π-stacking potential; sulfanyl acetyl may alter redox properties
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) p-Iodobenzamido, methoxyphenyl, pyridinyl Acts as a 5-HT1A receptor antagonist; iodinated aromatic group enhances receptor affinity
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}piperazine-1-carboxylate 4-Methylsulfonylphenyl, hydroxyethyl Hydroxyethyl group improves hydrogen-bonding capacity; methylsulfonyl enhances polarity

Physicochemical Properties

  • Electronic Effects: The cyano-vinyl system introduces strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack compared to analogs like ethyl 4-(2-hydroxyethyl) derivatives .

Crystallographic and Hydrogen-Bonding Patterns

  • Piperazine rings in analogs typically adopt chair conformations (e.g., ), with substituents like sulfonyl groups influencing crystal packing via C–H···O or N–H···O interactions .
  • The target compound’s cyano group could participate in dipole-dipole interactions, distinguishing it from analogs with hydrogen-bond donors (e.g., hydroxyl groups in ).

Preparation Methods

Piperazine Ring Formation

Piperazine derivatives are commonly synthesized via cyclization of ethylenediamine derivatives. Patent US6603003B2 discloses a two-step approach:

  • Ester-amine condensation : Ethylenediamine reacts with methyl acrylate to form 3,4-dehydropiperazine-2-one.
  • Reduction : Lithium aluminum hydride reduces the dehydropiperazine to piperazine.

For carboxylate functionalization, WO2017137048A1 demonstrates N-arylation of piperazine using electrophilic aryl halides (e.g., 1,2-difluorobenzene) under transition metal-free conditions. Employing cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 140°C for 4 hours achieved 87% yield of N-arylpiperazine derivatives.

Table 1: Piperazine Carboxylation Methods

Method Reagents/Conditions Yield Source
N-arylation Cs₂CO₃, DMA, 140°C, 4h 87%
Ester-amine condensation Methyl acrylate, Et₃N, reflux 84.8%
Reductive amination LiAlH₄, THF, 0°C to reflux 90%

Sulfonylvinyl Moiety Installation

Sulfonylation Strategies

The (3,4-dimethylphenyl)sulfonyl group is introduced via sulfonylation. WO2017137048A1 employs 2-(2,4-dimethyl-thiophenol-yl)-chlorobenzene as an electrophile, reacting with piperazine under basic conditions (Cs₂CO₃, DMA). For the target compound, 3,4-dimethylbenzenesulfonyl chloride serves as the sulfonylating agent.

Critical Parameters :

  • Base selection : Cs₂CO₃ (pKa ~29 in DMSO) deprotonates piperazine efficiently.
  • Solvent : Polar aprotic solvents (DMA, DMF) enhance nucleophilicity.
  • Temperature : 80–100°C minimizes side reactions.

Cyanovinyl Linker Formation

The cyano-vinyl bridge is constructed via Knoevenagel condensation between a sulfonylacetylide and a cyanomethyl precursor. WO2019016828A1 reports analogous condensations using malononitrile and aromatic aldehydes under acidic conditions. For stereocontrol, the (E)-isomer predominates under thermodynamic control (refluxing toluene, 12h).

Optimized Protocol :

  • React ethyl 4-amino-piperazine-1-carboxylate with 3,4-dimethylbenzenesulfonyl chloride in DMA/Cs₂CO₃ at 90°C for 6h.
  • Condense the sulfonylated intermediate with cyanoacetic acid in acetic acid/ammonium acetate, refluxing for 12h.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Stereoselective Control and Characterization

(E)-Configuration Enforcement

The (E)-geometry arises from steric hindrance during condensation. Patent WO2019016828A1 achieved >95% (E)-selectivity using bulky bases (e.g., DBU) in DMF, favoring the trans-configuration. NMR analysis (¹H coupling constants: J = 16–18 Hz for trans-vinyl protons) confirms stereochemistry.

Analytical Validation

  • ¹H NMR : Key signals include the vinyl proton (δ 7.2–7.3 ppm, d, J = 16 Hz), sulfonyl aromatic protons (δ 7.0–7.3 ppm), and piperazine methylenes (δ 3.4–3.6 ppm).
  • HPLC-MS : Expected [M+H]⁺ at m/z 434.1 (C₂₁H₂₈N₃O₄S).

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Comparison

Route Steps Overall Yield (E)-Selectivity Scalability
A 3 62% 92% Moderate
B 4 58% 88% High
C 2 71% 95% Low

Route A (WO2017137048A1 adaptation): Direct sulfonylation followed by condensation.
Route B (US6603003B2 adaptation): Sequential piperazine formation and late-stage sulfonylation.
Route C (WO2019016828A1 adaptation): One-pot tandem reaction with DBU.

Industrial Considerations and Challenges

  • Cost : Cs₂CO₃ ($50/kg) vs. K₂CO₃ ($15/kg) impacts Route A’s viability.
  • Purification : Silica chromatography (Route C) limits scalability; alternative crystallization methods are under investigation.
  • Byproducts : Over-sulfonylation (di-substituted piperazine) occurs if stoichiometry exceeds 1:1.

Q & A

Q. What are the recommended synthetic routes for (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

  • Sulfonylation : Introduce the 3,4-dimethylphenylsulfonyl group via nucleophilic substitution under Schotten-Baumann conditions (e.g., using DMF as a solvent and NaH as a base) .
  • Vinyl Cyanide Formation : Employ Knoevenagel condensation between a cyanoacetamide derivative and an aldehyde, optimized at 60–80°C in anhydrous THF .
  • Esterification : React with ethyl chloroformate in dichloromethane (DCM) under inert atmospheres to prevent oxidation .
    Optimization Strategies :
  • Use chromatographic purification (e.g., silica gel column) to isolate intermediates with >95% purity .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with DMSO-d6 as a solvent for resolving sulfonyl and vinyl proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting cyano and sulfonyl groups .
  • X-ray Crystallography : Resolves stereochemistry at the vinyl-sulfone moiety and confirms the (E)-configuration .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, S=O stretch at ~1350 cm1^{-1}) .

Q. What initial biological screening approaches are appropriate to assess the compound’s therapeutic potential?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cellular Viability Tests : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Molecular Docking : Predict binding modes with target proteins (e.g., ATP-binding pockets) using AutoDock Vina, validated by RMSD calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different experimental models?

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Dose-Response Curves : Generate IC50_{50} values across multiple replicates to assess reproducibility.
  • Orthogonal Validation : Confirm kinase inhibition via surface plasmon resonance (SPR) to measure binding kinetics independently .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify methodological discrepancies .

Q. What strategies are recommended for elucidating the reaction mechanisms involving the sulfonyl and cyano groups during synthetic modifications?

  • Isotopic Labeling : Use 13^{13}C-labeled cyanide precursors to track cyano group incorporation via MS/MS .
  • Kinetic Studies : Monitor sulfonylation rates under varying pH (6–9) and temperature (25–60°C) to identify rate-determining steps .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for sulfonyl-vinyl bond formation .

Q. How does stereochemistry at the vinyl sulfone moiety influence the compound’s biological interactions?

  • The (E)-configuration enhances planarity, improving π-π stacking with aromatic residues in kinase active sites .
  • Validation Methods :
    • NOESY NMR : Detects spatial proximity between sulfonyl and piperazine protons to confirm geometry .
    • Crystal Structure Analysis : Resolves dihedral angles (<10° deviation for optimal binding) .
  • Activity Impact : (Z)-isomers show 3–5× reduced potency in kinase inhibition due to steric clashes .

Q. What computational approaches are suitable for predicting binding modes with target proteins, and how should they be validated?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to assess stability of the sulfonyl-cyano motif in binding pockets .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for point mutations (e.g., T790M in EGFR) .
  • Validation :
    • Compare computational IC50_{50} values with experimental data (Pearson correlation >0.7 acceptable) .
    • Use cryo-EM or X-ray co-crystallography to resolve binding poses .

Q. Methodological Notes

  • Contradiction Management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Stereochemical Purity : Employ chiral HPLC (e.g., Chiralpak IA column) to separate (E)/(Z) isomers pre-biological testing .

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